7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate
Description
7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate is a halogenated quinoline derivative functionalized with a dimethylcarbamate ester group at the 8-position.
Properties
IUPAC Name |
(7-bromo-5-chloroquinolin-8-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-16(2)12(17)18-11-8(13)6-9(14)7-4-3-5-15-10(7)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFUKOHXTKSCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbamate group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : Bromine and chlorine at positions 5 and 7 enhance electrophilic aromatic substitution resistance but increase molecular weight and hydrophobicity .
- Functional Group Impact : The dimethylcarbamate group (O(CO)N(CH₃)₂) likely improves metabolic stability compared to acrylates, which are prone to hydrolysis .
Analysis :
- The acrylate analog exhibits low acute oral toxicity but moderate dermal hazard due to skin absorption .
- Dimethylcarbamates (e.g., Dimetilan) are often neurotoxic, suggesting that 7-bromo-5-chloroquinolin-8-yl dimethylcarbamate may require caution in handling despite lacking direct toxicity data .
Crystallographic and Intermolecular Interactions
The crystal structure of 5,7-dibromo-2-methylquinolin-8-ol () reveals:
- Planar molecular geometry (RMS deviation: 0.0383 Å).
- Dimerization via O–H⋯N hydrogen bonds (2.707 Å) and C–H⋯O interactions.
- Halogen (Br⋯Br) contacts (3.6284 Å) stabilizing crystal packing.
Implications for Dimethylcarbamate Analog :
- Replacement of the hydroxyl group with dimethylcarbamate may disrupt hydrogen-bonded dimers, altering solubility and crystallinity.
- Bulky carbamate groups could sterically hinder π-stacking or halogen interactions observed in hydroxylated analogs .
Biological Activity
7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate is a derivative of the quinoline family known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound's structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate is , with a molecular weight of approximately 305.56 g/mol. The compound features a quinoline core substituted with bromine and chlorine atoms, which can influence its biological activity through electronic effects and steric hindrance.
Antimicrobial Activity
Research has shown that derivatives of 8-hydroxyquinoline, including compounds like 7-bromo-5-chloroquinoline, exhibit significant antimicrobial properties. For instance, studies indicate that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 0.9 to 38.2 mg/mL against different pathogens, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of 7-bromo-5-chloroquinolin-8-yl dimethylcarbamate has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have reported IC50 values ranging from 5 to 49 µM, suggesting that this compound can effectively inhibit cancer cell proliferation. Notably, some derivatives have shown greater potency than standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Bromo-5-chloroquinolin-8-yl | MCF-7 | 6.1 |
| A549 | 3.78 | |
| Cisplatin | MCF-7 | 6.1 |
| A549 | 4.6 |
The mechanism by which 7-bromo-5-chloroquinolin-8-yl dimethylcarbamate exerts its biological effects is believed to involve the disruption of tubulin polymerization and the induction of reactive oxygen species (ROS) formation. These actions can lead to apoptosis in cancer cells and hinder microbial growth by disrupting cellular processes .
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinoline derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The study highlighted that the presence of bromine and chlorine significantly improved the compounds' lipophilicity and interaction with bacterial membranes .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of quinoline derivatives against multiple cancer cell lines revealed that compounds similar to 7-bromo-5-chloroquinolin-8-yl induced apoptosis through ROS generation and cell cycle arrest mechanisms .
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